3-氨基-5-甲基苯磺酰胺

描述

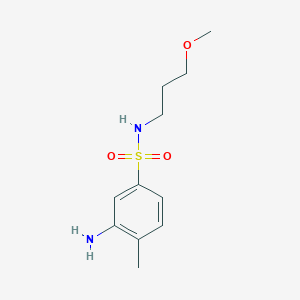

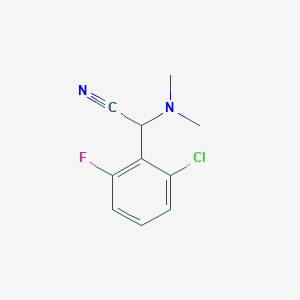

3-Amino-5-methylbenzenesulfonamide, also known as m-Aminobenzenesulfonamide, is a compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.205 . The IUPAC Standard InChI is InChI=1S/C6H8N2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) .

Synthesis Analysis

The synthesis of compounds similar to 3-Amino-5-methylbenzenesulfonamide has been reported in the literature . For instance, new pyridines with sulfonamide moiety were synthesized via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . All target molecules were achieved in short reaction times and high yields .Molecular Structure Analysis

The molecular structure of 3-Amino-5-methylbenzenesulfonamide is available as a 2D Mol file or as a computed 3D SD file . The compound has a molecular formula of CHNOS, an average mass of 186.232 Da, and a monoisotopic mass of 186.046295 Da .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 3-Amino-5-methylbenzenesulfonamide have been studied . For example, new benzenesulfonamide derivatives were synthesized and their carbonic anhydrase IX inhibitory effect was investigated . Also, new pyridines with sulfonamide moiety were synthesized via a cooperative vinylogous anomeric-based oxidation mechanism .科学研究应用

抗艾滋病毒活性

3-氨基-5-甲基苯磺酰胺衍生物的突出应用之一包括合成具有潜在抗艾滋病毒特性的化合物。例如,Brzozowski 和 Sa̧czewski(2007 年)合成了 N-(3-氨基-3,4-二氢-4-氧嘧啶-2-基)-4-氯-2-巯基-5-甲基苯磺酰胺衍生物,显示出有希望的抗 HIV-1 活性。这些化合物经过评估,证明了其抑制 HIV-1 的功效,表明磺酰胺衍生物在开发新型抗 HIV 药物中的潜力 (Brzozowski & Sa̧czewski, 2007)。

抗菌和抗炎应用

Abbasi 等人(2017 年)专注于合成具有 1,4-苯并二氧杂环的新型磺酰胺,旨在探索其抗菌潜力和抗炎特性。合成的化合物对各种细菌菌株显示出显着的抑制活性,并对脂氧合酶显示出良好的抑制作用,表明它们在治疗炎症性疾病中的效用 (Abbasi et al., 2017)。

抗癌特性

张、石杰、胡和魏晓(2010 年)合成了 (Z)-N-(4-溴-5-乙氧基-3,5-二甲基-呋喃-2(5H)-亚基)-4-甲基苯磺酰胺,并评估了其抗癌特性。该化合物表现出意想不到的合成结果,并显示出有希望的抗癌活性,突出了磺酰胺衍生物在肿瘤学研究中的潜力 (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010)。

作用机制

Target of Action

3-Amino-5-methylbenzenesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase and carbonic anhydrase enzymes . These enzymes play crucial roles in bacterial metabolism and human physiology, respectively. Dihydropteroate synthetase is involved in the synthesis of folic acid, a vital component for bacterial DNA replication. Carbonic anhydrase, on the other hand, is essential for maintaining pH and fluid balance in the body.

Mode of Action

Sulfonamides, including 3-Amino-5-methylbenzenesulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate for the enzyme. By binding to the enzyme’s active site, they prevent PABA from accessing it, thereby inhibiting the synthesis of folic acid . This results in the cessation of bacterial growth and replication.

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a precursor for the synthesis of nucleotides, the building blocks of DNA. By blocking its production, sulfonamides prevent bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .

Result of Action

The primary result of the action of 3-Amino-5-methylbenzenesulfonamide is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, an essential component for bacterial DNA replication, the compound effectively halts the proliferation of bacteria. This makes it a valuable tool in the treatment of bacterial infections.

Action Environment

The action, efficacy, and stability of 3-Amino-5-methylbenzenesulfonamide can be influenced by various environmental factors. These include the pH of the environment, the presence of other drugs, and the resistance mechanisms of the bacteria. For instance, the compound’s antibacterial activity may be reduced in environments with high concentrations of PABA, as it competes with the drug for binding to dihydropteroate synthetase .

安全和危害

3-Amino-5-methylbenzenesulfonamide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

Research on compounds similar to 3-Amino-5-methylbenzenesulfonamide is ongoing . For example, the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid has been reported . This suggests potential future directions for the development of new compounds and therapeutic agents .

生化分析

Biochemical Properties

It is known that sulfonamides, the class of compounds to which it belongs, can interact with various enzymes and proteins . These interactions often involve the inhibition of enzymes, which can disrupt biochemical reactions within cells .

Cellular Effects

The specific cellular effects of 3-Amino-5-methylbenzenesulfonamide are currently unknown due to limited research. Sulfonamides, in general, have been shown to exhibit antibacterial properties by inhibiting the growth of bacteria such as E. coli, P. aeruginosa, and S. aureus .

Molecular Mechanism

Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts the production of essential biomolecules, leading to the death of the bacteria .

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with dosage, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

Sulfonamides are known to be involved in various metabolic pathways, including those related to the metabolism of folic acid .

属性

IUPAC Name |

3-amino-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWUBBOVISAQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3073263.png)

![{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine](/img/structure/B3073273.png)

![[1-(4-Fluorophenyl)cyclobutyl]methanamine](/img/structure/B3073349.png)

![1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B3073356.png)